![molecular formula C14H22Cl2NO3P B5514345 diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate](/img/structure/B5514345.png)
diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a phosphonate group, which is known for its versatility in chemical reactions and its ability to form stable complexes with metals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate typically involves the reaction of diisopropyl phosphite with 1-[(3,4-dichlorophenyl)amino]ethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield phosphonic acids, while substitution reactions can produce a variety of phosphonate esters.
科学研究应用
Diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This inhibition can affect various biological pathways and processes, leading to the desired therapeutic or industrial outcome.
相似化合物的比较
Similar Compounds
Similar compounds to diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate include other phosphonate derivatives, such as:
- Diisopropyl {1-[(3,4-dichlorophenyl)amino]methyl}phosphonate
- Diisopropyl {1-[(3,4-dichlorophenyl)amino]propyl}phosphonate
- Diisopropyl {1-[(3,4-dichlorophenyl)amino]butyl}phosphonate
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and binding properties. This makes it particularly useful in applications where precise control over chemical interactions is required.
属性
IUPAC Name |
3,4-dichloro-N-[1-di(propan-2-yloxy)phosphorylethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22Cl2NO3P/c1-9(2)19-21(18,20-10(3)4)11(5)17-12-6-7-13(15)14(16)8-12/h6-11,17H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEHMGWZWFFNDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C)NC1=CC(=C(C=C1)Cl)Cl)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
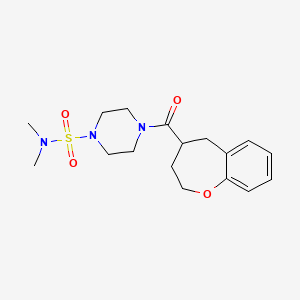
![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(1H-imidazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514271.png)
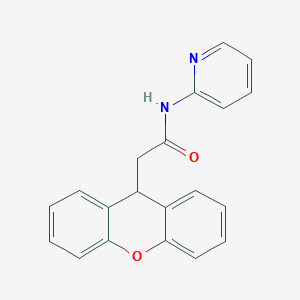
![1-benzyl-4-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B5514288.png)
![N-[4-(cyanomethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide](/img/structure/B5514296.png)
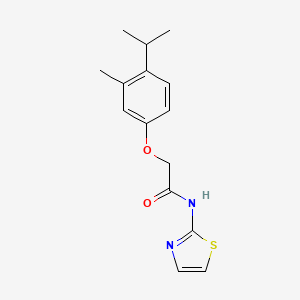
![N-{(E)-[5-chloro-2-(2-phenoxyethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5514305.png)
![N,N,2-trimethyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5514313.png)
![ETHENYL 2-[(3-CYANO-5-ETHYL-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE](/img/structure/B5514318.png)
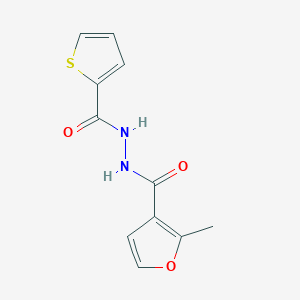
![(1S*,5R*)-3-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5514350.png)
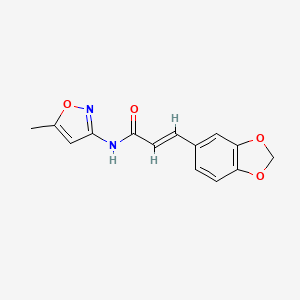
![1-[(dimethylamino)sulfonyl]-N-{2-[methyl(4-methylphenyl)amino]ethyl}-3-piperidinecarboxamide](/img/structure/B5514362.png)
![{4-[4-(1H-1,2,4-triazol-3-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5514372.png)
